molecular formula C14H14N6OS B12817955 4-[N'-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one

4-[N'-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one

Cat. No.: B12817955
M. Wt: 314.37 g/mol
InChI Key: QJJLODASBWQTDG-UHFFFAOYSA-N
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Description

4-[N’-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one is a complex organic compound that features a unique combination of thiazole and pyrazolone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N’-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one typically involves the condensation of 2-iminothiazolidine derivatives with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by Lewis acids such as BF3·OEt2 to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds, purification, and final condensation reactions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is encouraged to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[N’-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazole and pyrazolone derivatives, which can exhibit different biological activities .

Scientific Research Applications

4-[N’-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[N’-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects. The thiazole ring plays a crucial role in binding to the target sites, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[N’-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one is unique due to its combined thiazole and pyrazolone structure, which imparts a broad spectrum of biological activities. This dual functionality makes it a valuable compound for developing new therapeutic agents .

Properties

Molecular Formula

C14H14N6OS

Molecular Weight

314.37 g/mol

IUPAC Name

4-[(2-amino-1,3-thiazol-5-yl)diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C14H14N6OS/c1-9-12(18-17-11-8-16-14(15)22-11)13(21)20(19(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H2,15,16)

InChI Key

QJJLODASBWQTDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=CN=C(S3)N

Origin of Product

United States

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